Btp48C11-2cho
Description
Based on structurally analogous compounds identified in the evidence, Btp48C11-2cho likely features a polycyclic aromatic backbone substituted with halogens (e.g., bromine, chlorine) and functional groups such as boronic acids or carboxylic acids. These structural motifs are critical for applications in drug discovery (e.g., kinase inhibitors) or polymer synthesis (e.g., flame retardants) .
Properties
Molecular Formula |
C66H98N4O2S5 |
|---|---|
Molecular Weight |
1139.8 g/mol |
IUPAC Name |
3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C66H98N4O2S5/c1-7-13-19-23-25-27-29-31-35-41-49-51(45-71)73-65-59-63(75-61(49)65)53-55-56(68-77-67-55)54-58(57(53)69(59)43-47(37-17-11-5)39-33-21-15-9-3)70(44-48(38-18-12-6)40-34-22-16-10-4)60-64(54)76-62-50(52(46-72)74-66(60)62)42-36-32-30-28-26-24-20-14-8-2/h45-48H,7-44H2,1-6H3 |
InChI Key |
FVXSXTAGVITFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
BTP48C11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BTP48C11 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, BTP48C11 is explored for its potential therapeutic effects, particularly in the treatment of various diseases. Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of BTP48C11 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Compound 1: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . Moderate solubility (0.24 mg/mL) and log Po/w (partition coefficient) values ranging from 0.61 to 2.15, indicating balanced hydrophobicity . No CYP enzyme inhibition, suggesting low drug-drug interaction risk .
Compound 2: 6-Bromo-1H-indole-2-carboxylic Acid (CAS 7254-19-5)
- Molecular Formula: C₉H₆BrNO₂
- Molecular Weight : 240.05 g/mol
- Lower solubility (0.052 mg/mL) and higher log Po/w values, reflecting greater hydrophobicity .
Comparative Data Table
Structural and Functional Insights
Boronic Acid Derivatives (e.g., CAS 1046861-20-4) :
Indole Carboxylic Acids (e.g., CAS 7254-19-5) :
- Indole derivatives are prevalent in anticancer and anti-inflammatory agents. The bromine substitution enhances electrophilic reactivity, aiding covalent binding to biological targets .
- CYP1A2 inhibition may limit their use in polypharmacy scenarios but could be exploited for metabolic pathway modulation .
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